N',N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'1,N'3-dimethylpropanedihydrazide
Description
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide is a complex organic compound characterized by the presence of pyridinyl groups substituted with chloro and trifluoromethyl groups
Properties
IUPAC Name |
1-N',3-N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-N',3-N'-dimethylpropanedihydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F6N6O2/c1-30(14-10(18)3-8(6-26-14)16(20,21)22)28-12(32)5-13(33)29-31(2)15-11(19)4-9(7-27-15)17(23,24)25/h3-4,6-7H,5H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWUCRZXCRCQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)CC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F6N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with dimethylmalonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide is unique due to the presence of both chloro and trifluoromethyl groups on the pyridinyl rings, which confer distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications.
Q & A
Q. What are the standard synthetic routes for N',N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'1,N'3-dimethylpropanedihydrazide, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. Key steps include:
- Nucleophilic substitution : Reacting hydrazide intermediates with 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical due to the compound’s steric complexity and trifluoromethyl substituents, which can lead to byproducts .
- Characterization : Confirmation of intermediate structures via NMR (¹H/¹³C) and mass spectrometry ensures fidelity before final coupling .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Essential for verifying the hydrazide backbone and substituent positions. The trifluoromethyl group’s distinct ¹⁹F NMR signal (~-60 ppm) aids in tracking reaction progress .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns from chlorine atoms .
- IR Spectroscopy : Identifies carbonyl (C=O) and N-H stretches in the hydrazide moiety .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound given the steric hindrance of trifluoromethyl groups?
Steric hindrance from the trifluoromethyl and chloro substituents often reduces reactivity. Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states .
- Catalysis : Palladium or copper catalysts may accelerate coupling reactions, as seen in analogous pyridine-based syntheses .
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) improves kinetic control, minimizing side reactions .
Q. What strategies are recommended for resolving contradictions in spectral data arising from dynamic molecular conformations?
Dynamic effects (e.g., rotational isomerism) can obscure NMR signals. Approaches include:
- Variable-Temperature NMR : Cooling samples to -40°C slows conformational exchange, sharpening split peaks .
- 2D NMR Techniques : COSY and NOESY experiments clarify through-space and through-bond correlations in crowded spectra .
- Computational Modeling : DFT calculations predict stable conformers and assign spectral peaks with greater accuracy .
Q. How can the biological activity of this compound be systematically evaluated, and what are common pitfalls in assay design?
- Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes or receptors, guided by structural analogs with known activity (e.g., nitroguanidine derivatives targeting insecticidal proteins) .
- In Vitro Assays : Measure IC₅₀ values via fluorescence-based enzymatic assays, ensuring solvent compatibility (DMSO ≤1% v/v to avoid cytotoxicity) .
- Pitfalls : False positives may arise from aggregation; confirm hits via dynamic light scattering (DLS) or dose-response curves .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar trifluoromethylpyridine derivatives?
Yield variations often stem from:
- Reagent Purity : Trace moisture in solvents or bases (e.g., K₂CO₃) can deactivate intermediates; rigorous drying protocols are essential .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) slow nucleophilic attacks; kinetic studies under varied conditions (e.g., solvent polarity, temperature) can identify optimal parameters .
Methodological Recommendations
- Synthetic Protocols : Document reaction parameters (e.g., inert atmosphere, stoichiometry) meticulously to ensure reproducibility .
- Quality Control : Combine multiple analytical techniques (e.g., HPLC + HRMS) to confirm purity >95% .
- Data Validation : Cross-reference spectral data with synthetic intermediates to isolate structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
